7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-4-methyl-5-oxo-N-(3-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10(2)11-5-4-6-12(9-11)19-17(22)14-15(21)16-13(7-8-24-16)20(3)18(14)23/h4-10,21H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWLLYBNPZLBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps One common synthetic route begins with the preparation of the thieno[3,2-b]pyridine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the formation of the carboxamide group through an amide coupling reaction with the appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact. The scalability of the synthesis is crucial for industrial applications, and process optimization is often required to achieve cost-effective production .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy and methyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxamide group can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling Reactions: Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related thieno-/thiazolo-pyridine derivatives:
Substituent Effects on Physicochemical Properties
- Hydroxy vs. This may improve aqueous solubility but reduce membrane permeability .
- Aromatic Substituents : The 3-isopropylphenyl group in the target compound provides moderate lipophilicity, balancing solubility and bioavailability. In contrast, the 2,4,6-trimethoxybenzylidene group in contributes to π-π stacking and crystallinity, as observed in its single-crystal structure .
Hydrogen Bonding and Crystal Packing
- The hydroxy and carboxamide groups in the target compound likely form intermolecular hydrogen bonds, as seen in related thienopyridines (). For example, highlights that such interactions often dictate crystal packing motifs, such as chains or dimers.
- In contrast, the 4-benzyl analog () may exhibit stronger aromatic stacking due to the benzyl and pyridinylmethyl groups, reducing reliance on H-bonding for crystallization.
Pharmacological Implications
- While direct biological data for the target compound are absent, analogs with carboxamide groups (e.g., ) show kinase inhibition, suggesting a possible mechanism of action. The 3-isopropylphenyl group may enhance target binding through hydrophobic interactions.
Methodological Considerations
Structural analyses of these compounds rely heavily on crystallographic tools such as SHELX () and ORTEP-3 (). For instance, the thiazolo[3,2-a]pyrimidine derivative () was characterized using single-crystal X-ray diffraction, revealing a flattened boat conformation in the pyrimidine ring. Similar methodologies would apply to the target compound to elucidate its conformation and intermolecular interactions .
Biological Activity
7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thienopyridine derivative that has garnered attention for its potential therapeutic applications. This compound's unique structural features suggest diverse biological activities, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound is characterized by a thieno[3,2-b]pyridine core with various functional groups that contribute to its biological activity. The presence of the hydroxy and carboxamide groups is particularly significant for its interactions with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 7-hydroxy-4-methyl-5-oxo-N-(3-propan-2-ylphenyl)thieno[3,2-b]pyridine-6-carboxamide |
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 1251622-60-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. This interaction can lead to modulation of enzymatic activities and influence cellular responses.
Biological Activity
Recent studies have indicated that 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibits several biological activities:
-
Anticancer Activity : Preliminary evaluations have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines, showing significant inhibition at micromolar concentrations.
Cell Line IC50 (µM) MCF7 12.50 NCI-H460 42.30 SF-268 3.79 - Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity, which is being investigated through various in vitro assays.
- Antioxidant Activity : The presence of the hydroxy group may confer antioxidant properties, which are essential in mitigating oxidative stress-related diseases.
Case Studies
Several studies have explored the biological efficacy of this compound:
- Study on Anticancer Effects : A study conducted by researchers at [source] evaluated the anticancer potential of the thienopyridine derivative against human cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation effectively.
- Mechanistic Insights : Another investigation focused on elucidating the mechanism of action, revealing that the compound interacts with specific kinases involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase [source].
Q & A
Q. What are the recommended synthetic routes for 7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide?
The synthesis typically involves multi-step protocols, including cyclocondensation and functionalization. A common approach is:
- Step 1 : Condensation of thiophene derivatives with substituted pyridine precursors.
- Step 2 : Introduction of the 3-(propan-2-yl)phenyl group via amide coupling (e.g., using EDCI/HOBt or DCC as coupling agents).
- Step 3 : Oxidation/hydroxylation at the 7-position using controlled oxidizing agents like mCPBA or H₂O₂.
Key considerations include solvent choice (e.g., glacial acetic acid for reflux) and purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) .
Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Structural parameters to analyze include:
- Dihedral angles : Between the thienopyridine core and substituents (e.g., 80.94° observed in similar compounds).
- Puckering : Flattened boat conformations in the pyrimidine ring (deviation ~0.224 Å from plane).
- Hydrogen bonding : C—H···O interactions stabilize crystal packing (e.g., chains along the c-axis) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays).
- Cytotoxicity : MTT or resazurin assays in cancer cell lines.
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target affinity.
Similar thieno-pyrimidine derivatives show activity against inflammatory targets (e.g., COX-2) and antimicrobial pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amide coupling step?
Use a Design of Experiments (DoE) approach:
- Factors : Catalyst loading (e.g., Pd/C vs. Ni), temperature (60–100°C), solvent polarity (DMF vs. THF).
- Response variables : Yield, purity (HPLC).
Statistical tools like ANOVA identify significant factors. For example, higher polarity solvents improve solubility of aromatic intermediates, while lower temperatures reduce side reactions .
Q. How should contradictory bioactivity data (e.g., in vitro vs. in vivo) be resolved?
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions).
- Solubility : Use differential scanning calorimetry (DSC) to check polymorphic forms affecting bioavailability.
- Off-target profiling : Chemoproteomics (e.g., affinity pulldown with SILAC labeling) identifies unintended interactions .
Q. What computational strategies predict binding modes with biological targets?
- Docking : AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets).
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
- QSAR : Build models using descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- LC-MS/MS : Detect trace impurities (e.g., dimerization products).
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression.
- Green chemistry : Replace toxic solvents (e.g., DMF) with Cyrene™ or 2-MeTHF to reduce waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
